molecular formula C23H17NO2 B2759081 (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone CAS No. 478064-88-9

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone

Cat. No.: B2759081
CAS No.: 478064-88-9
M. Wt: 339.394
InChI Key: KIZAMARUPLQZEI-UHFFFAOYSA-N
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Description

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone is an organic compound with the molecular formula C23H17NO2 It is a member of the quinoline family, characterized by a quinoline core structure substituted with a phenoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone typically involves the reaction of 4-methylquinoline with 4-phenoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the specific reagents used.

Scientific Research Applications

(4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-phenyl-3-quinolinyl)methanone: Similar structure but with a methoxy group instead of a methyl group.

    4-Methylquinoline: The parent compound without the phenoxyphenyl substitution.

    4-Phenoxybenzoyl chloride: A precursor used in the synthesis of (4-Methyl-3-quinolinyl)(4-phenoxyphenyl)methanone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a phenoxyphenyl group makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

(4-methylquinolin-3-yl)-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c1-16-20-9-5-6-10-22(20)24-15-21(16)23(25)17-11-13-19(14-12-17)26-18-7-3-2-4-8-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZAMARUPLQZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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